Udenafil-d7

Übersicht

Beschreibung

Udenafil-d7 is a deuterated analog of udenafil, a potent selective phosphodiesterase type 5 inhibitor. Udenafil is primarily used for the treatment of erectile dysfunction. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of udenafil due to its stable isotope labeling.

Wissenschaftliche Forschungsanwendungen

Udenafil-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Pharmacokinetic Studies: this compound is used to study the absorption, distribution, metabolism, and excretion of udenafil in biological systems.

Metabolic Pathway Analysis: Researchers use this compound to investigate the metabolic pathways and identify metabolites of udenafil.

Drug Interaction Studies: The compound is used to study potential drug-drug interactions involving udenafil.

Analytical Method Development: this compound serves as an internal standard in the development and validation of analytical methods for udenafil quantification.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Udenafil-d7 involves the incorporation of deuterium atoms into the udenafil molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency. The production process is optimized for yield and cost-effectiveness while maintaining strict quality control standards.

Analyse Chemischer Reaktionen

Types of Reactions

Udenafil-d7, like its non-deuterated counterpart, can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce various reduced forms of the compound.

Wirkmechanismus

Udenafil-d7, like udenafil, inhibits the cyclic guanosine monophosphate specific phosphodiesterase type 5 enzyme. This enzyme is responsible for the degradation of cyclic guanosine monophosphate in the corpus cavernosum around the penis. By inhibiting this enzyme, this compound increases the levels of cyclic guanosine monophosphate, leading to smooth muscle relaxation and increased blood flow into the corpus cavernosum, thereby enhancing erectile function .

Vergleich Mit ähnlichen Verbindungen

Udenafil-d7 is compared with other phosphodiesterase type 5 inhibitors such as sildenafil, tadalafil, vardenafil, avanafil, and mirodenafil. While all these compounds share a similar mechanism of action, this compound has unique properties due to its deuterium labeling:

Mirodenafil: Approved only in Korea, it has a similar profile to udenafil.

This compound’s uniqueness lies in its use as a research tool due to its stable isotope labeling, which allows for detailed pharmacokinetic and metabolic studies .

Biologische Aktivität

Udenafil-d7 is a deuterium-labeled derivative of Udenafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor. This compound has garnered attention for its potential applications in treating erectile dysfunction (ED) and possibly other conditions related to vascular health and neuroprotection. The presence of deuterium enhances the stability and pharmacokinetic properties of the compound, making it a valuable tool in both clinical and research settings.

This compound operates primarily through the inhibition of PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP) in smooth muscle cells. The accumulation of cGMP results in vasodilation and improved blood flow, particularly in the corpus cavernosum of the penis, facilitating erections in men with ED. Additionally, PDE5 inhibitors like Udenafil have been shown to influence various signaling pathways that may enhance neuronal communication and neuroprotection.

Neuroprotective Effects

Research indicates that PDE5 inhibitors can exert neuroprotective effects by modulating inflammatory responses and promoting neurogenesis. For instance, Udenafil has been linked to the release of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and synaptic plasticity. Studies have demonstrated that inhibition of PDEs can reduce the release of inflammatory cytokines and activate anti-apoptotic factors, thereby enhancing neuronal resilience under stress conditions such as hypoxia or excitotoxicity .

Erectile Dysfunction Treatment

Udenafil has been extensively studied for its efficacy in treating ED. In various clinical trials, it has shown significant improvements in erectile function as measured by the International Index of Erectile Function (IIEF) scores. For example:

- In a randomized controlled trial involving 167 patients, those treated with 100 mg or 200 mg doses of Udenafil demonstrated significantly higher rates of successful penetration (88.8% for 100 mg and 92.4% for 200 mg) compared to placebo (53.4%) after 12 weeks .

- Another study reported that Udenafil improved maintenance of erection rates (70.1% for 100 mg vs. 15.4% for placebo) and overall patient satisfaction was notably higher among those receiving Udenafil compared to those on placebo .

Adverse Effects

The safety profile of Udenafil is favorable, with most adverse effects being mild to moderate. Common side effects include headaches, facial flushing, and dyspepsia. Notably, there have been no reports of severe adverse events associated with its use in clinical settings .

Comparative Efficacy Data

| Study | Dose | Successful Penetration Rate | Maintenance of Erection Rate | Adverse Effects |

|---|---|---|---|---|

| Study A | 100 mg | 88.8% | 70.1% | Headache, flushing |

| Study B | 200 mg | 92.4% | 75.7% | Mild dyspepsia |

| Placebo | - | 53.4% | 15.4% | - |

Case Study: Cognitive Enhancement

In a pilot study examining the cognitive effects of Udenafil on patients with erectile dysfunction, researchers found that repeated dosing led to improvements in cognitive function alongside sexual health benefits. The study suggested that the enhancement in cognitive performance could be attributed to increased BDNF levels and improved neuronal signaling pathways associated with PDE inhibition .

Case Study: Neuroprotection in Models

In vitro studies have demonstrated that Udenafil can protect neurons from glutamate-induced toxicity by suppressing pro-apoptotic signals and enhancing survival pathways through cGMP signaling . These findings suggest potential applications beyond ED treatment into areas like neurodegenerative diseases.

Eigenschaften

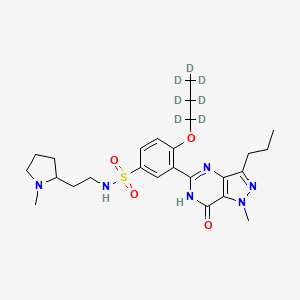

IUPAC Name |

4-(1,1,2,2,3,3,3-heptadeuteriopropoxy)-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N6O4S/c1-5-8-20-22-23(31(4)29-20)25(32)28-24(27-22)19-16-18(10-11-21(19)35-15-6-2)36(33,34)26-13-12-17-9-7-14-30(17)3/h10-11,16-17,26H,5-9,12-15H2,1-4H3,(H,27,28,32)/i2D3,6D2,15D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFNEFQTYQPVOC-SHIXOTCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCC4CCCN4C)OCCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=C(C=C(C=C1)S(=O)(=O)NCCC2CCCN2C)C3=NC4=C(C(=O)N3)N(N=C4CCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858551 | |

| Record name | 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

523.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175992-76-3 | |

| Record name | 3-(1-Methyl-7-oxo-3-propyl-4,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-[(~2~H_7_)propyloxy]benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.